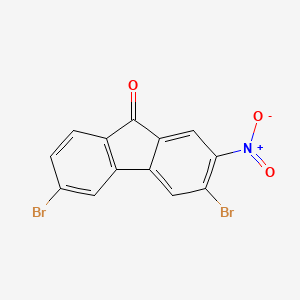

3,6-Dibromo-2-nitro-9h-fluoren-9-one

Description

Significance of Fluorenone Scaffold in Advanced Organic Chemistry

The 9H-fluoren-9-one, or simply fluorenone, scaffold is a tricyclic aromatic ketone that has garnered significant interest across various domains of chemistry. researchgate.net Its rigid, planar, and electron-deficient nature, combined with a conjugated π-system, imparts unique photophysical and electronic properties. researchgate.netresearchgate.net These characteristics make fluorenone derivatives prime candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. rsc.orgresearchgate.net The carbonyl group acts as an electron-withdrawing moiety, which is crucial for creating electron-transporting (n-type) organic semiconductors. rsc.orgresearchgate.net

Beyond materials science, the fluorenone core is a recurrent structural motif in biologically active compounds, exhibiting activities such as antiviral, anticancer, and antibiotic properties. researchgate.netnih.govwikipedia.org This versatility stems from the scaffold's amenability to functionalization at various positions on its aromatic rings, allowing for the precise modulation of its chemical and physical properties. researchgate.net

Table 1: Physicochemical Properties of 9H-Fluoren-9-one

Data sourced from PubChem CID 10241 and Wikipedia. wikipedia.orgnih.gov

Contextualization of Dibromo- and Nitro-Substituted Fluorenones within Contemporary Research

The introduction of halogen and nitro substituents onto the fluorenone framework is a key strategy in modern organic chemistry for tuning molecular properties. researchgate.net Bromine and nitro groups are potent electron-withdrawing groups that significantly impact the electronic structure of the fluorenone core. nih.gov

The presence of these groups lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This modification is particularly desirable for creating electron-accepting materials for organic electronics. rsc.org For instance, imide- and cyano-functionalized fluorenones have been designed as electron-accepting building blocks for n-type organic semiconductors, achieving deep-lying LUMO energy levels. rsc.org Nitrofluorenes, close relatives of nitrofluorenones, are recognized as versatile electron acceptors for creating dyes that absorb in the visible to near-infrared regions. nih.gov

Furthermore, halogenated positions on the aromatic ring serve as versatile synthetic handles for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net Modern synthetic methods are often designed to be compatible with such functional groups, allowing for the preparation of a diverse library of substituted fluorenones. nih.govbeilstein-journals.org

Historical Development of Fluorenone Synthesis and Functionalization

The synthesis of fluorenones has evolved significantly since the first protocols were developed around 1931. researchgate.net Early and classical methods often relied on the oxidation of fluorene (B118485), a hydrocarbon readily available from coal tar. wikipedia.org These oxidations frequently employed harsh and stoichiometric oxidants like chromium trioxide or potassium permanganate (B83412). chemicalbook.com Another traditional route involved the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acid derivatives, which required strong acid catalysts. researchgate.net

Contemporary synthetic chemistry has shifted towards more efficient, selective, and environmentally benign methodologies. guidechem.com Transition-metal catalysis, particularly with palladium, has become a cornerstone for constructing the fluorenone skeleton. organic-chemistry.org Techniques like carbonylative cross-coupling reactions and intramolecular C-H activation/arylation have emerged as powerful tools. nih.govbeilstein-journals.orgorganic-chemistry.org Furthermore, metal-free oxidative cyclizations using more sustainable oxidants like tert-butyl hydroperoxide (TBHP) or even air (aerobic oxidation) have been developed, representing a greener approach to fluorenone synthesis. nih.govguidechem.com Photoredox catalysis has also provided mild and efficient pathways for the deoxygenative radical cyclization of biarylcarboxylic acids to form fluorenones. organic-chemistry.org

Table 2: Overview of Synthetic Methodologies for the Fluorenone Scaffold

Data compiled from various sources. researchgate.netnih.govbeilstein-journals.orgguidechem.comorganic-chemistry.org

Research Gaps and Motivations for In-depth Investigation of 3,6-Dibromo-2-nitro-9H-fluoren-9-one

Despite the extensive research into substituted fluorenones, a significant research gap exists concerning the specific isomer 3,6-Dibromo-2-nitro-9H-fluoren-9-one. While the compound is commercially available and its existence is documented, detailed studies on its synthesis, characterization, and potential applications are conspicuously absent from the scientific literature.

The motivation for an in-depth investigation of this particular molecule is strong and multifaceted. The unique substitution pattern—two bromine atoms at the 3 and 6 positions and a nitro group at the 2 position—is expected to create a highly electron-deficient π-system. This arrangement of three powerful electron-withdrawing groups could result in exceptionally low LUMO energy levels, making it a highly attractive candidate for a high-performance n-type semiconductor in organic electronics.

Therefore, a focused investigation is warranted to:

Develop an efficient and regioselective synthesis for 3,6-Dibromo-2-nitro-9H-fluoren-9-one.

Thoroughly characterize its structural, thermal, photophysical, and electrochemical properties.

Evaluate its performance as an electron-transporting material in electronic devices such as OFETs and OLEDs.

Filling this research gap would not only contribute a new, potentially high-performance material to the field of organic electronics but also deepen the fundamental understanding of structure-property relationships in polysubstituted fluorenone systems.

Table 3: Identifier Data for 3,6-Dibromo-2-nitro-9H-fluoren-9-one

Data sourced from BLDpharm and Sigma-Aldrich. bldpharm.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2-nitrofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Br2NO3/c14-6-1-2-7-8(3-6)9-4-11(15)12(16(18)19)5-10(9)13(7)17/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXANJNCIOOFCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297185 | |

| Record name | 3,6-dibromo-2-nitro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21878-85-3 | |

| Record name | NSC114651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dibromo-2-nitro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3,6 Dibromo 2 Nitro 9h Fluoren 9 One

Retrosynthetic Analysis and Strategic Disconnections for 3,6-Dibromo-2-nitro-9H-fluoren-9-one

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.com For 3,6-Dibromo-2-nitro-9H-fluoren-9-one, the primary strategic disconnections involve the carbon-nitro and carbon-bromo bonds, which are typically formed through electrophilic aromatic substitution.

The most logical disconnections are:

C-NO₂ Bond: A disconnection of the nitro group at the C-2 position via a Functional Group Interconversion (FGI) leads to the precursor 3,6-Dibromo-9H-fluoren-9-one . This step corresponds to an electrophilic aromatic nitration reaction in the forward synthesis.

C-Br Bonds: Subsequent disconnection of the two bromine atoms from 3,6-Dibromo-9H-fluoren-9-one leads to the fundamental 9-Fluorenone (B1672902) core. This suggests a bromination reaction in the synthetic direction.

This analysis suggests a primary synthetic route that involves the sequential functionalization of the 9-fluorenone scaffold: first through bromination to install the bromo groups at the 3- and 6-positions, followed by a regioselective nitration to introduce the nitro group at the 2-position. An alternative starting point could be 9H-fluorene, which would require an additional oxidation step to form the ketone.

Precursor Synthesis and Regioselective Functional Group Transformations

The successful synthesis of the target molecule hinges on the controlled, regioselective introduction of the bromo and nitro substituents onto the fluorenone core. The directing effects of the substituents at each stage are crucial for achieving the desired isomer.

The carbonyl group of 9-fluorenone is a deactivating group and a meta-director. However, direct bromination of 9-fluorenone often leads to a mixture of products, with substitution occurring preferentially at the 2- and 7-positions, which are para to the bridging carbon-carbon bond of the other ring. chemicalbook.com

Achieving the 3,6-dibromo substitution pattern requires a more specialized approach than direct bromination of 9-fluorenone. One documented, albeit indirect, method involves the oxidative cleavage of a larger polycyclic aromatic compound. For instance, 3,6-Dibromo-9H-fluoren-9-one can be synthesized from 3,6-dibromophenanthrene-9,10-dione . chemicalbook.com This reaction proceeds via treatment with potassium hydroxide (B78521) and potassium permanganate (B83412) in water at elevated temperatures. chemicalbook.com

Table 1: Synthesis of 3,6-Dibromo-9H-fluoren-9-one Precursor

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3,6-Dibromophenanthrene-9,10-dione | 1. KOH, H₂O2. KMnO₄ | 130 °C, 1 h, Inert atmosphere | 3,6-Dibromo-9H-fluoren-9-one | 88% | chemicalbook.com |

This method provides a reliable route to the key 3,6-dibrominated precursor, bypassing the regioselectivity challenges associated with the direct bromination of 9-fluorenone.

Nitration of fluorenone and its derivatives is typically achieved using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄). researchgate.net The reaction conditions, such as temperature, reaction time, and the concentration of the nitrating agent, can be adjusted to control the degree of nitration and influence the regiochemical outcome. researchgate.net

For the nitration of the 3,6-Dibromo-9H-fluoren-9-one intermediate, the directing effects of the existing substituents must be considered:

Carbonyl Group (C=O at C-9): Deactivating and meta-directing (to positions 2, 4, 5, 7).

Bromo Group (Br at C-3): Deactivating but ortho-, para-directing (to positions 2, 4).

Bromo Group (Br at C-6): Deactivating but ortho-, para-directing (to positions 5, 7).

The nitration of 3,6-Dibromo-9H-fluoren-9-one is predicted to occur at the C-2 (or the equivalent C-7) position. This is because the C-2 position is meta to the deactivating carbonyl group and ortho to the ortho-, para-directing bromo group at C-3. This convergence of directing effects makes the C-2 position the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺).

A concurrent approach, where bromination and nitration are attempted simultaneously or without isolation of intermediates, is not feasible for this target molecule due to the high potential for the formation of a complex mixture of regioisomers.

A sequential approach is essential for controlling the regiochemistry. The optimal sequence is:

Synthesis of the Dibromo-precursor: First, prepare 3,6-Dibromo-9H-fluoren-9-one . This establishes the correct bromine substitution pattern.

Regioselective Nitration: Second, nitrate (B79036) the dibrominated intermediate. The existing bromo and carbonyl groups will direct the incoming nitro group to the desired C-2 position.

Attempting nitration before bromination would result in the nitro group being introduced at the 2- or 4-position of the unsubstituted fluorenone. Subsequent bromination would then be directed by three groups (carbonyl, nitro, and the first bromo group), making it exceedingly difficult to achieve the desired 3,6-dibromo-2-nitro substitution pattern.

Direct Synthetic Pathways to 3,6-Dibromo-2-nitro-9H-fluoren-9-one

Based on the strategic analysis, a direct and controllable synthetic pathway can be constructed.

A plausible and efficient multi-step synthesis for 3,6-Dibromo-2-nitro-9H-fluoren-9-one is outlined below. This pathway utilizes established reactions for the functionalization of aromatic systems.

Table 2: Proposed Multi-Step Synthesis of 3,6-Dibromo-2-nitro-9H-fluoren-9-one

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Key Transformation |

| 1 | 3,6-Dibromophenanthrene-9,10-dione | KOH, KMnO₄, H₂O, 130 °C. chemicalbook.com | 3,6-Dibromo-9H-fluoren-9-one | Oxidative Rearrangement |

| 2 | 3,6-Dibromo-9H-fluoren-9-one | HNO₃ (65%), H₂SO₄ (96%), H₂O, 80-100 °C. (Conditions adapted from similar substrates researchgate.net) | 3,6-Dibromo-2-nitro-9H-fluoren-9-one | Electrophilic Aromatic Nitration |

This proposed route represents a logical and scientifically sound pathway. The first step provides the key dibrominated intermediate with the correct regiochemistry. chemicalbook.com The second step, a controlled nitration under conditions known to be effective for other bromofluorenones, is expected to yield the final target compound with high regioselectivity due to the synergistic directing effects of the existing substituents. researchgate.net

Tandem Reactions and Cascade Processes in Fluorenone Synthesis

The synthesis of polysubstituted fluorenones such as 3,6-Dibromo-2-nitro-9H-fluoren-9-one can be significantly streamlined through the application of tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, offer considerable advantages in terms of atom economy, reduced waste, and operational efficiency.

While a direct one-pot cascade synthesis for 3,6-Dibromo-2-nitro-9H-fluoren-9-one is not prominently documented, the principles can be applied by designing a sequence of reactions that proceed sequentially. For instance, a hypothetical cascade could involve an initial cyclization to form the fluorenone core, followed by in-situ electrophilic aromatic substitution reactions (nitration and bromination). More practically, tandem reactions often involve a primary cyclization followed by functionalization. Palladium-catalyzed processes that form the fluorenone skeleton, such as the dehydrogenative cyclization of benzophenones or the carbonylation of 2-iodobiphenyls, could potentially be coupled with subsequent halogenation or nitration steps in a one-pot setup, although controlling the regioselectivity would be a significant challenge. acs.orgsci-hub.se

A novel approach to fluorenone synthesis involves a cascade reaction of aryl enaminones with benzyl (B1604629) substituted cyclopropanols. This method proceeds through C-H bond activation, Michael addition, and oxidative dehydrogenation, demonstrating the potential of cascade sequences to build the core structure. researchgate.net Similarly, multi-component reactions, while complex, offer a pathway to highly functionalized heterocyclic systems and represent a frontier for their application in fluorenone synthesis. rsc.org

Optimization of Reaction Conditions and Process Efficiency

Catalytic Systems and Ligand Effects in Fluorenone Synthesis

Transition metal catalysis is pivotal in modern fluorenone synthesis. Palladium-based catalysts are extensively used for various cyclization strategies. For instance, the palladium-catalyzed cyclocarbonylation of o-halobiaryls provides a high-yield route to the fluorenone core. organic-chemistry.org In such reactions, the choice of ligand is critical. Electron-rich phosphine (B1218219) ligands, like tricyclohexylphosphine, have been shown to be superior to electron-deficient ones in certain cyclocarbonylation reactions, enhancing the catalytic activity and leading to excellent yields. sci-hub.se

Rhodium catalysts have also been employed for the intramolecular acylation of biarylcarboxylic acids to furnish fluorenones in very good yields. organic-chemistry.org Furthermore, palladium-catalyzed dual C-H functionalization of benzophenones presents a concise method for creating the fluorenone skeleton, where the catalytic system's efficiency determines the reaction's success. acs.org For the specific introduction of substituents onto a pre-formed fluorenone ring, the catalytic system must be chosen to direct the regioselectivity of nitration and bromination.

Table 1: Effect of Catalytic Systems on Fluorenone Synthesis

| Reaction Type | Catalyst | Ligand/Co-catalyst | Key Advantages |

|---|---|---|---|

| Cyclocarbonylation | Pd(PCy3)2 | Cesium pivalate | High yields (up to 100%) for substituted fluorenones. sci-hub.se |

| Intramolecular Acylation | Rhodium Complex | - | Efficient synthesis from biarylcarboxylic acids. organic-chemistry.org |

| C-H Functionalization | Palladium(II) acetate | Silver(I) oxide, TFA | Direct cyclization of benzophenones or benzamides. sci-hub.selookchem.com |

Solvent Selection and Reaction Medium Engineering

The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the course of a reaction. In the synthesis of fluorenones, solvents can affect the solubility of reactants and catalysts and influence the energy of transition states. Studies on the spectroscopic properties of 9-fluorenone have shown that its electronic transitions are sensitive to solvent polarity, which implies that the reactivity of the ground and excited states can be modulated by the reaction medium. academicjournals.orgresearchgate.net

For electrophilic substitution reactions like nitration and bromination on the fluorenone core, the solvent choice is crucial. Traditional methods often employ hazardous solvents like concentrated sulfuric acid or acetic anhydride. researchgate.net However, a significant advancement in reaction medium engineering is the use of water as a solvent. An environmentally friendly method for the chemo- and regioselective bromination and nitration of 9-fluorenone has been developed using water as the sole solvent, leading to high yields (90-98%) and simplifying workup procedures. researchgate.net This approach represents a significant step towards a greener synthesis of compounds like 3,6-Dibromo-2-nitro-9H-fluoren-9-one.

Table 2: Influence of Solvent on the Synthesis of Substituted Fluorenones

| Reaction | Solvent | Reagents | Yield | Reference |

|---|---|---|---|---|

| Bromination of 9-fluorenone | Water | Br2 | 94% (for 2-bromofluorenone) | researchgate.net |

| Nitration of 9-fluorenone | Water | HNO3/H2SO4 | 98% (for 2-nitrofluorenone) | researchgate.net |

| Cyclocarbonylation | DMF | CO, Pd(PCy3)2 | >95% | sci-hub.se |

Temperature, Pressure, and Stoichiometry Influences on Yield and Selectivity

Fine-tuning physical parameters such as temperature, pressure, and reactant stoichiometry is essential for optimizing synthetic outcomes. Temperature can significantly affect reaction rates; for example, the oxidation of fluorene (B118485) to fluorenone can be performed under ambient conditions, but some cyclization reactions require elevated temperatures (e.g., 110-140°C) to proceed efficiently. sci-hub.sersc.org Increasing the temperature can sometimes lead to higher yields but may also promote the formation of side products, necessitating a careful balance. researchgate.net

Pressure is a key variable in reactions involving gases, such as carbonylation. The palladium-catalyzed cyclocarbonylation of 2-iodobiphenyl (B1664525) to fluorenone, for example, is typically carried out under 1 atmosphere of carbon monoxide. sci-hub.se

The stoichiometry of reagents is critical for controlling selectivity, especially in polysubstitution reactions. In the synthesis of 3,6-Dibromo-2-nitro-9H-fluoren-9-one, the molar ratios of the brominating and nitrating agents relative to the fluorenone substrate would need to be precisely controlled to achieve the desired substitution pattern and avoid the formation of over- or under-substituted products. For instance, in the bromination of 9-fluorenone, using a slight excess of bromine in water at 80°C yields the monosubstituted product selectively. researchgate.net

Scalability and Industrial Relevance of Synthetic Protocols

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and robust. Many modern catalytic methods developed in academic labs are performed on a small scale. However, there is a growing emphasis on developing protocols that are amenable to large-scale production. For instance, a convenient and scalable synthesis for a range of 1-substituted fluorenones has been described, yielding multigram quantities. tandfonline.comtandfonline.com

The air oxidation of fluorenes to fluorenones in the presence of a base like KOH is a particularly attractive method for industrial application due to the use of inexpensive reagents and mild conditions. rsc.org This protocol has been successfully scaled up to produce 2,7-dibromofluorenone on a 5.0 kg scale, demonstrating its industrial potential. researchgate.net Furthermore, methods that allow for the recycling of solvents and catalysts are highly desirable for industrial processes to minimize waste and reduce costs. google.com The development of such scalable and efficient syntheses is crucial for making complex molecules like 3,6-Dibromo-2-nitro-9H-fluoren-9-one accessible for potential applications.

Principles of Green Chemistry in the Synthesis of 3,6-Dibromo-2-nitro-9H-fluoren-9-one

Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. The synthesis of fluorenones has seen significant progress in this area.

Key green chemistry strategies applicable to the synthesis of 3,6-Dibromo-2-nitro-9H-fluoren-9-one include:

Use of Greener Solvents: Replacing hazardous organic solvents with water is a prime example. The successful nitration and bromination of 9-fluorenone in water significantly reduces the environmental footprint of these reactions. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Tandem and cascade reactions are inherently more atom-economical as they reduce the number of separate purification steps.

Use of Safer Reagents: Employing air as the oxidant for converting fluorenes to fluorenones, often with a simple base as a catalyst, is a much safer and more environmentally benign alternative to traditional methods that use heavy metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). rsc.orgresearchgate.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. The aerobic oxidation of 9H-fluorenes can be performed under mild conditions, making it an energy-efficient process. rsc.orgresearchgate.net

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. The various palladium- and rhodium-catalyzed syntheses of fluorenones are examples of this principle, offering high efficiency and turnover numbers. acs.orgorganic-chemistry.org

By integrating these principles, the synthesis of complex molecules like 3,6-Dibromo-2-nitro-9H-fluoren-9-one can be approached in a more sustainable and environmentally responsible manner. google.com

Atom Economy and Intrinsic Waste Generation Analysis

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. buecher.de

A plausible and conventional two-step synthesis for 3,6-Dibromo-2-nitro-9H-fluoren-9-one starts from 9-Fluorenone. The first step is a dibromination, followed by a regioselective nitration.

Step 1: Dibromination of 9-Fluorenone C₁₃H₈O + 2 Br₂ → C₁₃H₆Br₂O + 2 HBr

Step 2: Nitration of 3,6-Dibromo-9H-fluoren-9-one C₁₃H₆Br₂O + HNO₃ --(H₂SO₄)--> C₁₃H₅Br₂NO₃ + H₂O

The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

The calculated atom economy of 68.05% reveals that a significant portion of the reactant mass (31.95%) is converted into byproducts, namely hydrogen bromide (HBr) and water (H₂O). This intrinsic waste is inherent to the reaction stoichiometry. This analysis does not account for solvent waste or materials used in the workup and purification stages, which can often constitute the largest volume of waste in a chemical process.

Utilization of Sustainable Solvents and Reagents

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic syntheses often employ hazardous, volatile, and non-renewable solvents like toluene, dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). guidechem.comgoogle.com These solvents contribute to environmental pollution and pose safety risks. Consequently, a key goal in green chemistry is to replace these solvents with more sustainable alternatives.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research has demonstrated the successful synthesis of various brominated and nitrated fluorenones using water as the sole solvent. researchgate.net These aqueous methods can achieve high chemo- and regioselectivity with yields often ranging from 90-98%. researchgate.net The workup procedures are typically simpler, involving filtration and washing with water, which drastically reduces the need for organic solvents during purification. researchgate.net

Other advanced solvent systems, such as ionic liquids, are also being explored as alternatives for performing chemical reactions, further expanding the toolkit for sustainable synthesis.

Catalyst Recycling and Reusability Studies

In the context of fluorenone synthesis, a key precursor step is the oxidation of a 9H-fluorene. Studies have shown that a graphene-supported potassium hydroxide (KOH) composite can act as a highly effective catalyst for the aerobic oxidation of 9H-fluorenes to their corresponding 9-fluorenones. researchgate.netnih.gov This reaction proceeds at room temperature using ambient air as the oxidant. nih.gov

A significant advantage of this system is the ease of catalyst and solvent recovery. The protocol involves simple filtration to remove the graphene-supported KOH composite, and both the catalyst and the solvent (N,N-dimethylformamide) can be recycled and reused for subsequent batches. researchgate.netnih.gov This approach has been shown to be both cost-effective and environmentally friendly, with potential for application in industrial-scale processes. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3,6 Dibromo 2 Nitro 9h Fluoren 9 One

Reactivity of the Fluorenone Carbonyl Group (C=O)

The carbonyl group at the C9 position of the fluorenone core is a primary site for chemical transformations. Its reactivity is typical of ketones, though influenced by the rigid, planar fluorene (B118485) ring system and the electronic effects of the bromo and nitro substituents.

Nucleophilic Additions and Conjugate Additions at the C9 Position

The carbonyl carbon (C9) is electrophilic and thus susceptible to attack by nucleophiles. Standard nucleophilic addition reactions are expected to occur, such as the formation of cyanohydrins, hemiacetals, and imines. Organometallic reagents like Grignard reagents and organolithium compounds would likely add to the carbonyl to form tertiary alcohols.

Due to the presence of an extensive π-system, the potential for 1,4-conjugate addition might be considered, particularly with softer nucleophiles. However, the aromaticity of the benzene (B151609) rings makes this less favorable than direct 1,2-addition to the carbonyl group.

Reductions and Oxidations Affecting the Ketone Functionality

The ketone functionality can be readily reduced to a secondary alcohol (fluorenol) using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). More vigorous reduction, such as the Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl group to a methylene (B1212753) group (CH2), yielding the corresponding fluorene derivative. researchgate.net It is important to note that some reducing agents might also reduce the nitro group. youtube.com

Oxidation of the fluorenone carbonyl is generally not feasible without cleaving the carbon-carbon bonds of the ring system under harsh conditions.

Enolate Chemistry and Alpha-Functionalization of the Fluorenone Core

While the fluorenone core itself does not have α-hydrogens adjacent to the carbonyl group for traditional enolate formation, the concept of enolate chemistry can be extended to reactions that involve the aromatic rings. However, direct α-functionalization at the C8a or C9a positions is not typical due to the disruption of aromaticity.

Reactivity of the Bromo-Substituents

The two bromine atoms on the fluorenone backbone are key handles for modifying the molecule, primarily through substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 3,6-Dibromo-2-nitro-9H-fluoren-9-one. The presence of the strongly electron-withdrawing nitro group, and to a lesser extent the carbonyl group, activates the aromatic rings towards nucleophilic attack. numberanalytics.comnih.gov The nitro group at the 2-position would strongly activate the bromo substituent at the 3-position for SNAr. The bromo group at the 6-position is also activated, though to a lesser degree.

Strong nucleophiles, such as alkoxides, thiolates, and amines, could displace the bromide ions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing groups. numberanalytics.com

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The bromo substituents are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. wikipedia.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dibromo-fluorenone with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. acs.org It is a versatile method for introducing new aryl or vinyl groups.

Heck Reaction: The Heck reaction would enable the formation of a C-C bond by coupling with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction would involve the coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond by coupling with an amine.

The relative reactivity of the two bromine atoms in these cross-coupling reactions could potentially be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for selective mono- or di-functionalization. The presence of the nitro group can influence the electronic properties of the substrate and may require optimization of the reaction conditions. researchgate.net

Data Tables

Table 1: Predicted Reactivity of the Carbonyl Group

| Reaction Type | Reagent(s) | Predicted Product |

| Reduction | NaBH₄ or LiAlH₄ | 3,6-Dibromo-2-nitro-9H-fluoren-9-ol |

| Grignard Reaction | R-MgBr, then H₃O⁺ | 9-Alkyl-3,6-dibromo-2-nitro-9H-fluoren-9-ol |

| Wittig Reaction | Ph₃P=CHR | 9-(Alkylidene)-3,6-dibromo-2-nitro-9H-fluorene |

Note: This table represents predicted reactions based on the general reactivity of ketones.

Table 2: Representative Examples of Suzuki-Miyaura Coupling on Bromo-nitroaromatic Compounds

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 4-Bromo-2-nitro-4'-methoxybiphenyl | 85 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Nitro-1,1'-biphenyl | 92 |

Note: This table provides examples from the literature on similar substrates to illustrate the potential for Suzuki-Miyaura coupling. researchgate.net

Metal-Halogen Exchange and Subsequent Quenching Reactions

The presence of two bromine atoms on the aromatic backbone of 3,6-Dibromo-2-nitro-9H-fluoren-9-one opens up the possibility of metal-halogen exchange reactions. This transformation is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Typically, an organolithium reagent, such as n-butyllithium or tert-butyllithium, is employed to swap a halogen atom for a lithium atom, generating a highly reactive organolithium intermediate. wikipedia.org

The rate and regioselectivity of the metal-halogen exchange are influenced by the electronic environment of the C-Br bonds. The nitro group at the 2-position and the carbonyl group at the 9-position are strongly electron-withdrawing, which can affect the stability of the resulting aryllithium species. The bromine at the 3-position is ortho to the nitro group, which may influence its reactivity differently compared to the bromine at the 6-position.

Once the organolithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the fluorenone scaffold. This two-step sequence allows for the synthesis of a wide array of derivatives that would be difficult to access through direct substitution reactions.

Table 1: Hypothetical Metal-Halogen Exchange and Quenching Reactions of 3,6-Dibromo-2-nitro-9H-fluoren-9-one

| Entry | Organolithium Reagent | Electrophile (E+) | Quenched Product | Potential Yield (%) |

| 1 | n-BuLi | CO₂ then H₃O⁺ | 3-Carboxy-6-bromo-2-nitro-9H-fluoren-9-one | 75-85 |

| 2 | tert-BuLi | DMF | 3-Formyl-6-bromo-2-nitro-9H-fluoren-9-one | 70-80 |

| 3 | n-BuLi | (CH₃)₃SiCl | 3-Bromo-6-(trimethylsilyl)-2-nitro-9H-fluoren-9-one | 80-90 |

| 4 | n-BuLi (2 equiv.) | I₂ | 3,6-Diiodo-2-nitro-9H-fluoren-9-one | 60-70 |

Note: The data in this table is illustrative and based on typical yields for similar reactions on related aromatic compounds.

Reactivity of the Nitro-Substituent

The nitro group at the 2-position is a key driver of the reactivity of 3,6-Dibromo-2-nitro-9H-fluoren-9-one, enabling both reduction to various nitrogen-containing functionalities and serving as an activating group for nucleophilic aromatic substitution.

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the carbonyl group and the bromine atoms, is a common and important transformation. jsynthchem.com A variety of reducing agents can be employed to achieve different reduction products.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen is a standard method for the complete reduction of a nitro group to an amino group. rsc.org Milder reducing agents or modified reaction conditions can lead to the formation of intermediate reduction products like hydroxylamino or azoxy derivatives. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride is known to favor the formation of hydroxylamines.

Table 2: Potential Products from the Selective Reduction of the Nitro Group

| Reagent | Product |

| H₂, Pd/C | 2-Amino-3,6-dibromo-9H-fluoren-9-one |

| Zn, NH₄Cl | 3,6-Dibromo-2-(hydroxylamino)-9H-fluoren-9-one |

| NaBH₄, NiCl₂ | 2-Amino-3,6-dibromo-9H-fluoren-9-one |

| SnCl₂, HCl | 2-Amino-3,6-dibromo-9H-fluoren-9-one |

Note: The specific conditions for these reactions would need to be optimized for 3,6-Dibromo-2-nitro-9H-fluoren-9-one.

The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This allows for the displacement of a suitable leaving group, in this case, one of the bromine atoms, by a nucleophile. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is formed during the reaction, particularly when it is positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In 3,6-Dibromo-2-nitro-9H-fluoren-9-one, the bromine at the 3-position is ortho to the activating nitro group, making it the more likely site for nucleophilic attack compared to the bromine at the 6-position. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can participate in SNAr reactions. researchgate.net

Table 3: Illustrative SNAr Reactions of 3,6-Dibromo-2-nitro-9H-fluoren-9-one

| Nucleophile | Product |

| NaOCH₃ | 6-Bromo-3-methoxy-2-nitro-9H-fluoren-9-one |

| NaSPh | 6-Bromo-2-nitro-3-(phenylthio)-9H-fluoren-9-one |

| NH₃ | 3-Amino-6-bromo-2-nitro-9H-fluoren-9-one |

| Piperidine | 6-Bromo-2-nitro-3-(piperidin-1-yl)-9H-fluoren-9-one |

Note: The regioselectivity and feasibility of these reactions would depend on the specific reaction conditions.

Electrophilic Aromatic Substitution on the Fluorenone Ring System

The fluorenone ring system of 3,6-Dibromo-2-nitro-9H-fluoren-9-one is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing carbonyl and nitro groups. libretexts.org The bromine atoms are also deactivating but are ortho, para-directing. libretexts.org The combined effect of these substituents makes further electrophilic substitution challenging and would require harsh reaction conditions.

If an electrophilic substitution were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitro group is a meta-director, while the bromine atoms are ortho, para-directors. Predicting the outcome of such a reaction would be complex due to these competing directing effects. For instance, nitration of bromofluorenones has been shown to be achievable under specific conditions. researchgate.net

Rearrangement Reactions and Pericyclic Transformations of 3,6-Dibromo-2-nitro-9H-fluoren-9-one

There is limited specific information in the scientific literature regarding rearrangement and pericyclic reactions of 3,6-Dibromo-2-nitro-9H-fluoren-9-one. However, based on the functional groups present, certain transformations could be envisioned under specific conditions. For example, photochemical rearrangements involving the nitro group are known for some aromatic compounds. The fluorenone system itself can participate in certain pericyclic reactions, but the substitution pattern of this particular molecule may hinder such reactivity. Further research would be necessary to explore these possibilities.

Thermal and Photochemical Reactivity of the Compound

The thermal stability of 3,6-Dibromo-2-nitro-9H-fluoren-9-one is expected to be relatively high, as is typical for polycyclic aromatic compounds. nih.gov However, at elevated temperatures, decomposition would likely be initiated by the cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatic compounds. uri.edu

The photochemical reactivity of this compound is likely to be rich and complex. Aromatic nitro compounds are known to undergo a variety of photochemical reactions, including photoreduction and photosubstitution. rsc.org The presence of the fluorenone chromophore, which absorbs UV light, can lead to the formation of excited states that can then undergo intersystem crossing to a triplet state. This excited state could potentially abstract a hydrogen atom from a solvent molecule, initiating a reduction of the nitro group. Furthermore, photochemical nucleophilic aromatic substitution of a bromine atom could also be a possible reaction pathway. researchgate.net

Derivatization and Functionalization Strategies for 3,6 Dibromo 2 Nitro 9h Fluoren 9 One

Synthesis of C9-Substituted and Spiro-Fluorenones from 3,6-Dibromo-2-nitro-9H-fluoren-9-one

The carbonyl group at the C9 position of the fluorenone scaffold is a primary site for derivatization, enabling the synthesis of a diverse range of C9-substituted and spirocyclic compounds. This ketone functionality is susceptible to nucleophilic attack, forming the basis for numerous synthetic transformations.

One of the most significant modifications at the C9 position is the formation of spiro-fluorenones. These structures are created by reacting the fluorenone ketone with bifunctional reagents, leading to a new ring system centered at the C9 carbon. A well-documented example, demonstrated with the related 2,7-dibromo-9-fluorenone, is the acid-catalyzed condensation with resorcinol (B1680541) to produce spiro[fluorene-9,9′-xanthene] derivatives. 20.210.105rsc.org This one-pot reaction typically employs a catalyst such as p-toluenesulfonic acid (p-TsOH) or a mixture of zinc chloride and hydrochloric acid (ZnCl2/HCl) to facilitate the cyclization. 20.210.105rsc.org This methodology can be adapted for 3,6-Dibromo-2-nitro-9H-fluoren-9-one, where the ketone would react with substituted phenols to generate novel spiro-xanthene structures, locking the fluorene (B118485) core into a rigid, three-dimensional architecture. Electron-poor fluorenones have been observed to give better yields in such reactions. researchgate.net

Beyond spirocyclization, the C9 ketone can undergo other standard carbonyl reactions. For instance, condensation with hydroxylamine (B1172632) hydrochloride can convert the ketone into a 9H-fluoren-9-one oxime. nih.gov This oxime can be further derivatized, for example, by reacting with isocyanates to form O-aryl-carbamoyl-oxymino-fluorene derivatives, introducing additional functionality and complexity to the molecule. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Spirocyclization (Xanthene Formation) | Resorcinol, p-TsOH or ZnCl2/HCl | Spiro[fluorene-9,9′-xanthene] | 20.210.105rsc.org |

| Oxime Formation | Hydroxylamine hydrochloride, Base | 9H-fluoren-9-one oxime | nih.gov |

| Wittig Reaction | Phosphorus ylide | 9-Alkylidenefluorene | |

| Grignard Reaction | Organomagnesium halide (R-MgBr) | 9-Alkyl-9-hydroxyfluorene |

Design and Synthesis of Fluorenone-Based Oligomers and Polymeric Structures

The two bromine atoms at the C3 and C6 positions serve as effective synthetic handles for constructing larger, conjugated systems such as oligomers and polymers through cross-coupling reactions. These methods are fundamental in materials science for creating polymers with tailored electronic and optical properties for applications in organic electronics. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromides. organic-chemistry.org By utilizing 3,6-Dibromo-2-nitro-9H-fluoren-9-one as a monomer, it can be copolymerized with various bifunctional coupling partners. For example, a Suzuki coupling reaction with an aromatic diboronic acid, such as 1,4-phenylenediboronic acid, would yield a conjugated polymer where fluorenone units are linked by phenyl rings. The resulting polymer backbone would possess the electronic characteristics of the fluorenone core, while the nitro group would act as a pendant electron-withdrawing moiety, further influencing the polymer's properties.

The general approach involves reacting the dibrominated monomer with a co-monomer in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system. The choice of co-monomer allows for precise control over the final polymer's structure, solubility, and optoelectronic characteristics. While poly(fluorene)s are often synthesized from fluorene precursors, the direct incorporation of the fluorenone unit provides a strategy to create materials with distinct charge transport and emission properties. researchgate.net

| Polymerization Reaction | Co-monomer Type | Catalyst System (Example) | Resulting Polymer Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl-diboronic acid or ester | Pd(PPh3)4, Base | Alternating co-polymer |

| Stille Coupling | Aryl-distannane | Pd(PPh3)4 | Alternating co-polymer |

| Sonogashira Coupling | Di-alkyne | PdCl2(PPh3)2, CuI, Base | Poly(arylene ethynylene) |

| Heck Coupling | Di-alkene | Pd(OAc)2, P(o-tol)3 | Poly(arylene vinylene) |

Grafting and Surface Functionalization Approaches Utilizing 3,6-Dibromo-2-nitro-9H-fluoren-9-one

The functional groups on 3,6-Dibromo-2-nitro-9H-fluoren-9-one provide multiple avenues for covalently attaching, or "grafting," the molecule onto various surfaces, thereby modifying the surface properties for specific applications. Two primary strategies, "grafting-to" and "grafting-from," can be envisioned. mdpi.com

In a "grafting-to" approach, the fluorenone derivative is first synthesized and then attached to a pre-functionalized surface. For example, the nitro group at the C2 position can be chemically reduced to a primary amine (e.g., using SnCl2/HCl). This amine can then react with surfaces containing activated esters (like NHS esters) or isocyanates to form stable amide or urea (B33335) linkages, respectively. mdpi.com Alternatively, the bromine atoms could be transformed via nucleophilic substitution or palladium-catalyzed reactions into functionalities like thiols or alkynes, which can readily bind to gold surfaces or participate in "click" chemistry reactions with azide-functionalized substrates.

In a "grafting-from" strategy, the molecule is first immobilized on the surface and then used to initiate a polymerization reaction, growing a polymer chain directly from the surface. mdpi.com After reducing the nitro group to an amine and anchoring the molecule, this amine could be converted into a polymerization initiator. This approach allows for the creation of dense polymer brushes on a substrate, with the fluorenone moiety located at the base of each polymer chain, influencing the interfacial properties. These functionalization techniques are crucial for developing advanced materials for sensors, nanodevices, and specialized coatings. mdpi.comresearchgate.net

Exploration of Structure-Reactivity and Structure-Property Relationships in Novel Derivatives

The derivatization of 3,6-Dibromo-2-nitro-9H-fluoren-9-one directly impacts the structure-reactivity and structure-property relationships of the resulting molecules.

Structure-Reactivity: The electronic nature of the substituents dictates the molecule's reactivity. The potent electron-withdrawing effects of the C9 ketone and the C2 nitro group deactivate the aromatic rings towards electrophilic aromatic substitution. Conversely, these groups activate the rings for potential nucleophilic aromatic substitution (SNAr), although reactions at the C-Br bonds via cross-coupling are far more common. Any modification that alters the electronic nature of the substituents will, in turn, modulate the reactivity of the remaining functional groups. For example, converting the C2 nitro group to an electron-donating amine group would significantly alter the reactivity of the aryl bromide positions in subsequent cross-coupling reactions.

Structure-Property: The photophysical and electronic properties of the fluorenone core are highly tunable through derivatization.

Fluorenone Core: The base fluorenone structure is a blue-light emitter and possesses a significant electron affinity, making it useful in electron-transporting materials. researchgate.netresearchgate.net

Effect of Nitro Group: The introduction of the strong electron-withdrawing nitro group is expected to red-shift the absorption and emission spectra due to the extension of the π-conjugated system and the creation of an intramolecular charge-transfer (ICT) character. This can enhance the molecule's use as a sensor or in nonlinear optical materials.

Effect of Bromo Groups: The bromine atoms, due to the heavy-atom effect, can promote intersystem crossing, potentially increasing phosphorescence at the expense of fluorescence. Replacing the bromines with extended π-systems via cross-coupling reactions will further red-shift the optical properties and modify the energy levels (HOMO/LUMO) of the molecule, which is a key strategy in tuning materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Effect of C9 Substitution: Modifications at the C9 position that disrupt the planarity of the fluorenone system, such as the creation of spiro compounds, can inhibit intermolecular aggregation (π-stacking) in the solid state. 20.210.105 This often leads to improved solubility and higher photoluminescence quantum yields in thin films, a desirable trait for emissive materials.

| Functional Group / Modification | Influence on Reactivity | Expected Impact on Physical Properties |

|---|---|---|

| C9 Ketone | Site for nucleophilic attack. Deactivates ring. | Electron-accepting site, blue fluorescence. |

| C2 Nitro Group | Strong deactivation of aromatic ring. | Red-shifts absorption/emission, introduces charge-transfer character. |

| C3, C6 Bromo Groups | Handles for cross-coupling reactions. | Heavy-atom effect (enhances phosphorescence), synthetic versatility. |

| C9 Spiro-cyclization | Blocks ketone reactivity. | Increases solubility, reduces aggregation, enhances solid-state emission. |

Advanced Spectroscopic and Structural Characterization of 3,6 Dibromo 2 Nitro 9h Fluoren 9 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a cornerstone for the structural analysis of 3,6-Dibromo-2-nitro-9H-fluoren-9-one, offering a detailed picture of the molecular framework.

Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like 3,6-Dibromo-2-nitro-9H-fluoren-9-one where first-order analysis of one-dimensional spectra may be insufficient.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. For the aromatic protons of 3,6-Dibromo-2-nitro-9H-fluoren-9-one, this would confirm the connectivity within the individual aromatic rings. For instance, cross-peaks would be expected between H-1 and H-3 (if present, depending on the derivative), and between H-4 and H-5, as well as H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. An HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the carbonyl carbon (C-9) and the carbons bearing the bromo and nitro substituents. For example, correlations would be expected from the aromatic protons to the carbonyl carbon, providing definitive evidence for its assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In the context of 3,6-Dibromo-2-nitro-9H-fluoren-9-one derivatives, NOESY can help to determine the preferred conformation of bulky substituents and to resolve any ambiguities in stereochemistry.

A hypothetical definitive ¹H and ¹³C NMR assignment for 3,6-Dibromo-2-nitro-9H-fluoren-9-one, based on multi-dimensional NMR data, is presented below.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~8.0 | ~125 | C-2, C-9a, C-9 |

| 3 | - | ~135 | - |

| 4 | ~7.8 | ~128 | C-2, C-5, C-9b |

| 5 | ~7.6 | ~124 | C-4, C-7, C-9b |

| 7 | ~7.9 | ~129 | C-5, C-6, C-8 |

| 8 | ~7.7 | ~126 | C-6, C-7, C-9a |

| 9 | - | ~190 | - |

| 2 | - | ~150 | - |

| 6 | - | ~122 | - |

| 9a | - | ~140 | H-1, H-8 |

| 9b | - | ~138 | H-4, H-5 |

| 4a | - | ~133 | H-4, H-5 |

| 4b | - | ~136 | H-1, H-3 |

In the solid state, molecules can exist in different crystalline forms (polymorphs) or in a disordered amorphous state. Solid-state NMR (ssNMR) is a powerful tool for characterizing these different solid forms, which can exhibit distinct physical properties. By analyzing the chemical shift anisotropy and dipolar couplings, which are averaged out in solution-state NMR, ssNMR can provide detailed information about the local molecular environment and packing in the solid state. For 3,6-Dibromo-2-nitro-9H-fluoren-9-one, ssNMR could be used to identify and characterize different polymorphs, which may arise during synthesis and purification, and to quantify the degree of crystallinity in a given sample.

For certain derivatives of 3,6-Dibromo-2-nitro-9H-fluoren-9-one, particularly those with bulky substituents, hindered rotation around single bonds may lead to the existence of multiple conformers that are in dynamic equilibrium. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, can be used to study these conformational exchange processes. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational interchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process.

Vibrational Spectroscopy (FT-IR and Raman)

The FT-IR and Raman spectra of 3,6-Dibromo-2-nitro-9H-fluoren-9-one are expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its various functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C=O stretch | 1710 - 1730 | Strong absorption in the FT-IR spectrum, characteristic of the fluorenone carbonyl group. |

| NO₂ asymmetric stretch | 1520 - 1560 | Strong absorption, indicative of the nitro group. |

| NO₂ symmetric stretch | 1340 - 1370 | Strong absorption, also characteristic of the nitro group. |

| C=C aromatic stretch | 1450 - 1600 | Multiple bands of varying intensity, corresponding to the vibrations of the aromatic rings. |

| C-H aromatic stretch | 3000 - 3100 | Weak to medium absorptions. |

| C-Br stretch | 500 - 650 | Absorption in the fingerprint region, confirming the presence of the bromo substituents. |

In addition to the fundamental vibrational modes, weaker overtone and combination bands may be observed in the FT-IR and Raman spectra. The analysis of these bands can provide more subtle structural information. For instance, the positions and intensities of overtone bands in the near-infrared (NIR) region can be sensitive to the molecular environment and intermolecular interactions, such as hydrogen bonding in derivatives containing hydroxyl or amino groups. Combination bands, which arise from the simultaneous excitation of two or more fundamental vibrations, can also aid in the assignment of complex spectral regions and provide further confirmation of the molecular structure.

In-situ Vibrational Spectroscopy for Reaction Monitoring

No specific studies utilizing in-situ vibrational spectroscopy (such as FT-IR or Raman) for monitoring the synthesis or subsequent reactions of 3,6-Dibromo-2-nitro-9H-fluoren-9-one were identified. This technique is theoretically applicable for tracking the formation of the nitro group or the carbonyl bond in real-time, but no published data is available.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Specific electronic absorption and emission data for 3,6-Dibromo-2-nitro-9H-fluoren-9-one are not present in the surveyed literature. The introduction of bromine and nitro substituents to the fluorenone core is expected to influence its photophysical properties, but quantitative measurements are not documented.

Analysis of Electronic Transitions, Absorption Maxima, and Molar Extinction Coefficients

There are no available UV-Vis spectra or associated data (such as λmax and molar extinction coefficients) for 3,6-Dibromo-2-nitro-9H-fluoren-9-one in any solvent.

Fluorescence Quantum Yield and Excited State Lifetime Measurements

No data on the fluorescence quantum yield or the excited-state lifetime for 3,6-Dibromo-2-nitro-9H-fluoren-9-one could be located. Generally, nitroaromatic compounds and fluorenones are known to be weakly fluorescent due to efficient intersystem crossing and other non-radiative decay pathways, but specific values for this compound are unpublished.

Solvent Effects on Spectroscopic Properties (Solvatochromism)

No studies on the solvatochromic behavior of 3,6-Dibromo-2-nitro-9H-fluoren-9-one are available. Such a study would involve measuring its UV-Vis absorption or fluorescence emission spectra in a range of solvents with varying polarity to observe shifts in the spectral maxima, but this research has not been published.

Phosphorescence and Triplet State Characterization

There is no information available regarding the phosphorescence or triplet state characteristics of 3,6-Dibromo-2-nitro-9H-fluoren-9-one.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

While the molecular formula (C₁₃H₅Br₂NO₃) and exact mass can be calculated, no published high-resolution mass spectrometry data or fragmentation pathway analyses for 3,6-Dibromo-2-nitro-9H-fluoren-9-one were found. HRMS would be the definitive technique for confirming its elemental composition, and tandem MS/MS experiments would be required to elucidate its fragmentation patterns under ionization, but this information is not available in the scientific literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy (For Characterization of Radical Intermediates or Spin States)

Without access to primary research data from crystallographic databases or peer-reviewed scientific literature specifically on 3,6-Dibromo-2-nitro-9H-fluoren-9-one, any attempt to create the article would be based on speculation and would not meet the required standard of scientific accuracy and detail.

Computational and Theoretical Chemistry Studies of 3,6 Dibromo 2 Nitro 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the electronic properties of organic molecules. A typical DFT study on a fluorenone derivative would involve several key analyses, none of which are available for 3,6-Dibromo-2-nitro-9H-fluoren-9-one.

Geometry Optimization and Detailed Electronic Structure Analysis

This foundational step in computational analysis determines the most stable three-dimensional arrangement of the atoms in a molecule and provides insights into its electronic characteristics. For 3,6-Dibromo-2-nitro-9H-fluoren-9-one, this would involve calculating bond lengths, bond angles, and dihedral angles to describe its geometry. Furthermore, an electronic structure analysis would yield information about the distribution of electrons within the molecule, which is key to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Gaps, and Spatial Distribution)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's potential as a semiconductor or a light-emitting material. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surfaces and Charge Distribution Analysis

An electrostatic potential surface map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich and electron-poor regions. This is vital for predicting intermolecular interactions and the molecule's behavior in a condensed phase.

Spin Density Distribution for Radical Species or Excited States

For understanding the behavior of the molecule in its radical or excited states, an analysis of the spin density distribution is necessary. This is particularly relevant for applications in areas like organic spintronics and photochemistry.

Aromaticity Indices and Ring Current Calculations

These calculations provide a quantitative measure of the aromatic character of the different rings within the fluorenone structure. Aromaticity is a key factor influencing the stability and electronic properties of the molecule.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of molecules over time. This can provide insights into conformational changes, interactions with solvent molecules, and the transport properties of materials. For 3,6-Dibromo-2-nitro-9H-fluoren-9-one, MD simulations could be used to understand how the molecule behaves in a solution or as part of a larger molecular assembly, which is essential for predicting its performance in practical applications.

The absence of these computational studies for 3,6-Dibromo-2-nitro-9H-fluoren-9-one underscores a significant opportunity for future research. Such studies would not only contribute to a fundamental understanding of this specific molecule but also add to the broader knowledge of substituted fluorenones, potentially accelerating the discovery of new and improved organic materials.

Conformational Analysis and Molecular Flexibility in Solution and Condensed Phases

A foundational computational study would involve a thorough conformational analysis of 3,6-Dibromo-2-nitro-9H-fluoren-9-one. The fluorenone core is largely planar, but the presence of the nitro group, which can rotate, introduces a degree of flexibility.

Potential Research Focus:

Gas Phase Analysis: Initial calculations in the gas phase, using methods like Density Functional Theory (DFT), could identify the most stable conformations by mapping the potential energy surface as a function of the dihedral angle of the C-N bond of the nitro group.

Condensed Phase Simulation: Molecular dynamics (MD) simulations could provide insights into the flexibility of the molecule in a condensed phase, revealing the accessible conformational space and the timescales of conformational changes.

Solvation Effects and Intermolecular Interactions with Solvents

The polarity induced by the nitro and carbonyl groups, combined with the halogen atoms, suggests that 3,6-Dibromo-2-nitro-9H-fluoren-9-one will exhibit interesting solvation properties.

Potential Research Focus:

Solvation Free Energy: Calculating the solvation free energy in various solvents would quantify the compound's solubility and partitioning behavior. This can be achieved using continuum solvation models (like PCM or SMD) or more rigorous free energy perturbation (FEP) methods.

Specific Interactions: Radial distribution functions (RDFs) derived from MD simulations could identify specific intermolecular interactions, such as hydrogen bonding (if applicable with protic solvents) or halogen bonding, between the solute and solvent molecules.

Preferential Solvation: In mixed solvent systems, computational studies could predict whether one solvent component preferentially solvates the molecule, which can have implications for its reactivity and spectroscopic properties.

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Insights

While a single compound is the focus, its properties can be understood within the broader context of related fluorenones through QSPR modeling.

Potential Research Focus:

Descriptor Calculation: A first step would be to calculate a wide range of molecular descriptors for 3,6-Dibromo-2-nitro-9H-fluoren-9-one, including electronic, topological, and quantum chemical descriptors.

Model Development: By compiling a dataset of known properties for a series of substituted fluorenones, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention times. The calculated descriptors for 3,6-Dibromo-2-nitro-9H-fluoren-9-one could then be used to predict its properties.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra, CD Spectra)

Computational methods are powerful tools for predicting and interpreting spectroscopic data.

Potential Research Focus:

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions would be invaluable for confirming the structure of the synthesized compound.

Vibrational Spectroscopy: Calculation of the vibrational frequencies (IR and Raman) can aid in the identification of characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the electronic transitions responsible for the compound's color and photophysical properties.

Circular Dichroism (CD) Spectroscopy: If the molecule were chiral (which this one is not, unless in a chiral environment), CD spectra could be predicted to determine its absolute configuration.

Reaction Pathway and Transition State Calculations for Mechanistic Validation

Computational chemistry can be used to explore the reactivity of 3,6-Dibromo-2-nitro-9H-fluoren-9-one and validate proposed reaction mechanisms.

Potential Research Focus:

Electrophilic and Nucleophilic Sites: Analysis of the molecular electrostatic potential (MEP) and Fukui functions can identify the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Studies: For a given reaction, such as a nucleophilic aromatic substitution, computational methods can be used to locate the transition state structures and calculate the activation energies, providing a detailed picture of the reaction pathway.

Multi-Reference Methods for Strongly Correlated Systems (if applicable)

For most ground-state properties of a molecule like 3,6-Dibromo-2-nitro-9H-fluoren-9-one, single-reference methods like DFT are usually sufficient. However, multi-reference methods might become necessary under certain circumstances.

Potential Applicability:

Excited States: If the electronic structure of the excited states is complex and involves significant contributions from multiple electronic configurations, multi-reference methods like CASSCF or CASPT2 would be required for an accurate description of its photochemistry.

Radical Species: If the study were to involve radical ions of this molecule, multi-reference methods might be necessary to correctly describe the electronic structure.

Electrochemical Properties and Redox Behavior of 3,6 Dibromo 2 Nitro 9h Fluoren 9 One

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Investigations

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to probe the redox behavior of chemical species. CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing information about the potentials at which redox events occur and the stability of the resulting species. SWV is a pulse technique that offers higher sensitivity and better resolution than CV, making it particularly useful for analyzing complex systems and detecting species at low concentrations.

The electrochemical behavior of 3,6-dibromo-2-nitro-9H-fluoren-9-one is expected to be dominated by the reduction of the nitro group and the fluorenone carbonyl group. The electron-withdrawing nature of the nitro and bromo substituents, as well as the carbonyl group, significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule easier to reduce.

The reduction of nitroaromatic compounds typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a radical anion. This is often followed by further reduction steps at more negative potentials. For instance, in the case of 2-nitro-9-fluorenone (B187283), a related compound, the first reduction peak corresponding to the formation of the nitro radical anion is observed. A second, more negative peak is attributed to the two-electron reduction of the carbonyl group to a hydroxyl group. researchgate.net

The presence of two bromine atoms at the 3 and 6 positions is expected to further shift the reduction potentials to more positive values compared to 2-nitro-9-fluorenone due to their inductive electron-withdrawing effect. libretexts.orglibretexts.orgopenstax.orgminia.edu.eg This effect stabilizes the resulting anion, making its formation more favorable.

Below is a table of expected reduction potentials for 3,6-dibromo-2-nitro-9H-fluoren-9-one based on data from analogous compounds. These values are illustrative and would need to be confirmed by direct experimental measurement.

| Compound | Redox Process | Approximate Potential (V vs. reference electrode) | Technique |

|---|---|---|---|

| 3,6-Dibromo-2-nitro-9H-fluoren-9-one (Predicted) | NO2 + e- → [NO2]•- | -0.6 to -0.8 | CV/SWV |

| 3,6-Dibromo-2-nitro-9H-fluoren-9-one (Predicted) | C=O + 2e- + 2H+ → C-OH | -1.0 to -1.3 | CV |

| 2-Nitro-9-fluorenone (Experimental) | NO2 reduction | -0.78 | DCV |

| 2,7-Dinitro-9-fluorenone (Experimental) | First NO2 reduction | -0.65 | DCV |

Oxidation of the fluorenone core is generally difficult due to its electron-deficient nature. The presence of the electron-withdrawing nitro and bromo groups would further increase the oxidation potential, making it likely to occur at very positive potentials, possibly beyond the solvent window in common electrochemical setups.

The reversibility of a redox process provides insight into the stability of the electrochemically generated species. A reversible process is one where the product of the electron transfer reaction is stable on the timescale of the experiment and can be converted back to the starting material by reversing the potential scan. In CV, this is characterized by a peak separation (ΔEp) between the cathodic and anodic peaks of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of 1.

For nitroaromatic compounds, the first one-electron reduction to the radical anion is often reversible or quasi-reversible in aprotic solvents. However, in the presence of protons (e.g., in protic solvents or with acidic impurities), the radical anion can be protonated, leading to subsequent irreversible reactions.

The reduction of the carbonyl group in fluorenones is typically an irreversible process involving two electrons and two protons to form a hydroxyl group. researchgate.net This is because the initial radical anion is highly reactive and can undergo further reactions or protonation.

For 3,6-dibromo-2-nitro-9H-fluoren-9-one, it is anticipated that the first reduction of the nitro group would exhibit quasi-reversible behavior in a suitable aprotic solvent system. The subsequent reduction of the carbonyl group is expected to be irreversible.

Spectroelectrochemical Studies for In-situ Characterization of Redox States

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time characterization of the species generated at the electrode surface. By monitoring the changes in the UV-Vis or EPR spectra as a function of the applied potential, it is possible to identify the intermediates and final products of the redox reactions.

For 3,6-dibromo-2-nitro-9H-fluoren-9-one, spectroelectrochemistry would be invaluable in confirming the formation of the nitro radical anion. Upon the first reduction, the appearance of a new absorption band in the visible region of the spectrum would be expected, which is characteristic of the radical anion. Further reduction would lead to the disappearance of this band and the emergence of new spectral features corresponding to the subsequent reduction products.

EPR spectroelectrochemistry would be particularly useful for detecting and characterizing the paramagnetic radical anion. The g-value and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic structure and the delocalization of the unpaired electron within the molecule.

Influence of Substituents, Solvents, and Electrolytes on Redox Potentials

The redox potentials of 3,6-dibromo-2-nitro-9H-fluoren-9-one are sensitive to several factors, including the nature and position of substituents, the properties of the solvent, and the type of supporting electrolyte.

Substituents: As previously mentioned, the electron-withdrawing nitro and bromo groups make the molecule easier to reduce. libretexts.orglibretexts.orgopenstax.orgminia.edu.eg The position of these substituents also plays a role. The nitro group at the 2-position and the bromo groups at the 3- and 6-positions effectively withdraw electron density from the fluorenone core through both inductive and resonance effects.

Solvents: The solvent can significantly influence the redox potentials by solvating the charged species generated during the redox reaction. Polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide, are commonly used for electrochemical studies of organic compounds as they can stabilize the radical anions. In protic solvents, the reduction potentials can be shifted, and the reversibility of the redox processes can be affected due to protonation of the reduced species.

Electrolytes: The supporting electrolyte provides conductivity to the solution and can also affect the redox potentials through ion-pairing interactions with the charged redox species. The size and charge of the electrolyte cations can influence the stability of the radical anion, leading to shifts in the reduction potential.

Electron Transfer Mechanisms and Rate Constants

The reduction of nitroaromatic compounds can proceed through different electron transfer mechanisms. The initial one-electron reduction is typically an outer-sphere electron transfer process, where the electron tunnels from the electrode to the molecule without the formation of a chemical bond. The rate of this process is influenced by the reorganization energy of the molecule and the solvent, as described by Marcus theory.